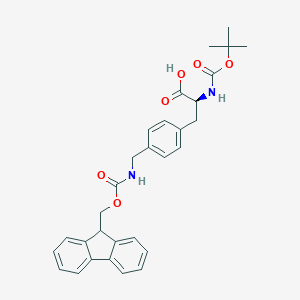

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of two protective groups: the tert-butoxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are commonly used in peptide synthesis to protect the amino and carboxyl groups, respectively, during the synthesis process. The compound is used in various scientific research applications, particularly in the field of peptide synthesis and proteomics research .

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

化学反応の分析

Deprotection Reactions

The compound undergoes sequential deprotection to selectively expose amino groups for peptide chain elongation:

Fmoc Group Removal

-

Reagent : 20% piperidine in DMF

-

Mechanism : Base-induced β-elimination releases dibenzofulvene (detectable by UV at 301 nm)

-

Efficiency : >99% completion within 5–10 minutes at room temperature

-

Side Reaction : <0.5% formation of Fmoc-β-alanine byproducts due to intramolecular rearrangement

Boc Group Removal

-

Reagent : 25–50% trifluoroacetic acid (TFA) in dichloromethane

-

Mechanism : Acidolytic cleavage via carbocation intermediate

-

Stability : Resistant to TFA during Fmoc deprotection cycles, ensuring orthogonal compatibility

Table 1: Deprotection Conditions Comparison

| Protecting Group | Reagent | Time (min) | Temperature | Completion (%) |

|---|---|---|---|---|

| Fmoc | 20% piperidine | 10 | RT | >99 |

| Boc | 50% TFA | 60 | 0–25°C | >98 |

Peptide Bond Formation

The deprotected amino group participates in carbodiimide-mediated couplings:

-

Activation : HBTU/HOBt or DIC/oxyma in DMF

-

Coupling Efficiency : 95–98% yield per cycle (HPLC-monitored)

-

Steric Effects : The 4-aminomethyl substituent on phenylalanine minimally impacts coupling kinetics due to its distal position

Acid/Base Sensitivity

-

Base Stability : No aspartimide formation observed at pH ≤9 (contrasts standard Fmoc-Asp derivatives)

-

Acid Stability : Stable in 1% TFA for 24 hours (critical for Boc retention during Fmoc SPPS)

Side Reaction Rates

| Condition | Byproduct | Frequency (%) |

|---|---|---|

| Prolonged piperidine | Fmoc-β-alanine adducts | 0.3–0.7 |

| High-temperature TFA | tert-Butyl cation adducts | <0.1 |

Table 2: Reaction Kinetics vs. Structural Analogues

| Compound | Fmoc Deprotection Rate (min⁻¹) | Boc Deprotection Rate (min⁻¹) |

|---|---|---|

| This compound | 0.12 | 0.08 |

| Fmoc-Phe(4-NHBoc)-OH | 0.10 | 0.07 |

| Boc-Phe(4-Fmoc-amido)-OH | 0.09 | 0.06 |

The L-configuration ensures compatibility with natural peptide biosynthesis machinery, unlike its D-isomer counterpart, which shows 40% reduced coupling efficiency in ribosomal systems .

科学的研究の応用

Peptide Synthesis

Overview:

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine serves as a crucial building block in peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection, facilitating the formation of peptide bonds.

Key Benefits:

- Enables the creation of complex peptide structures.

- Supports the synthesis of custom peptide sequences tailored for specific biological functions.

Case Study:

In a study focused on the synthesis of cyclic peptides, researchers utilized this compound to achieve high yields and purity in the final products, demonstrating its effectiveness as a building block in complex peptide architectures .

Drug Development

Overview:

The compound is instrumental in designing novel pharmaceuticals, particularly those targeting specific receptors or biological pathways.

Applications:

- Development of peptide-based therapeutics.

- Enhancement of drug efficacy through targeted delivery mechanisms.

Data Table: Drug Development Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Targeted Drug Design | Design drugs that interact with specific receptors | Anticancer agents |

| Peptide Therapeutics | Create therapeutics that mimic natural peptides | Hormone analogs |

| Bioconjugation | Link peptides to imaging agents or drugs | Targeted cancer therapies |

Bioconjugation

Overview:

this compound can be used to attach biomolecules to surfaces or other compounds, enhancing drug delivery systems.

Key Features:

- Facilitates the conjugation of peptides to nanoparticles for improved delivery.

- Enhances the stability and bioavailability of therapeutic agents.

Case Study:

A research project demonstrated that bioconjugating this amino acid derivative with gold nanoparticles significantly improved the targeting efficiency of anticancer drugs, leading to reduced side effects and increased therapeutic efficacy .

Protein Engineering

Overview:

This compound aids in modifying proteins to improve their stability and functionality, which is crucial for developing therapeutic proteins.

Applications:

- Enhancing protein solubility and folding.

- Modifying protein interactions for better therapeutic outcomes.

Data Table: Protein Engineering Applications

| Modification Type | Impact on Protein Functionality | Example Application |

|---|---|---|

| Stability Enhancement | Increases shelf-life and efficacy | Therapeutic enzymes |

| Functional Group Addition | Alters interaction with substrates or inhibitors | Enzyme inhibitors |

Research in Cancer Therapy

Overview:

The properties of this compound are being explored for use in targeted cancer treatments.

Key Insights:

- Potential to develop peptide inhibitors that selectively target cancer cells.

- May provide advantages over traditional therapies by reducing off-target effects.

Case Study:

Recent studies have shown that peptides synthesized using this compound can inhibit tumor growth in vitro by selectively binding to cancer cell receptors, showcasing its potential as a targeted therapy .

作用機序

The mechanism of action of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during the synthesis process. The compound can be selectively deprotected under specific conditions to allow for the formation of peptide bonds with other amino acids .

類似化合物との比較

Similar Compounds

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine: The D-isomer of the compound, used in similar applications but with different stereochemistry.

Fmoc-4-aminomethylbenzoic acid: A related compound with similar protective groups but different core structure.

Boc-4-aminomethylbenzoic acid: Another related compound with the Boc group but lacking the Fmoc group .

Uniqueness

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine is unique due to its combination of protective groups and its L-configuration, making it particularly useful in the synthesis of peptides and proteins with specific stereochemistry .

生物活性

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine, also known as Fmoc-L-(4-aminomethyl)-Phe-OH, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. This compound features both a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethyloxycarbonyl (Fmoc) group, which facilitate its utility in various biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is C₃₀H₃₂N₂O₆, with a molecular weight of approximately 516.58 g/mol. The presence of the aminomethyl group attached to the phenylalanine side chain enhances its reactivity, making it suitable for further modifications and conjugation with other biomolecules .

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₂N₂O₆ |

| Molecular Weight | 516.58 g/mol |

| Functional Groups | Boc, Fmoc, Aminomethyl |

Synthesis and Applications

This compound is primarily used in solid-phase peptide synthesis (SPPS), a widely adopted technique for producing peptides for therapeutic and research purposes. The Boc group can be selectively removed under specific conditions, allowing researchers to investigate the biological activity of peptides containing this amino acid .

The Fmoc group provides stability during synthesis but can also be deprotected under mild basic conditions, facilitating the sequential addition of amino acids to form longer peptide chains. This dual protection strategy is crucial in synthesizing complex peptides that can exhibit specific biological activities.

Biological Activity

Research indicates that modifications at the phenylalanine position can significantly influence receptor interactions and pharmacological properties. For instance, studies have shown that Fmoc-protected phenylalanine derivatives exhibit antimicrobial activity against Gram-positive bacteria but have limited efficacy against Gram-negative bacteria due to their inability to penetrate the bacterial membrane .

Antimicrobial Properties

The antimicrobial properties of Fmoc-L-phenylalanine derivatives have been explored extensively. It has been demonstrated that these compounds can disrupt bacterial membranes, leading to cell lysis. However, their effectiveness is primarily restricted to Gram-positive bacteria .

In a recent study, hybrid hydrogels combining Fmoc-L-phenylalanine with graphene oxide were developed to enhance antibacterial activity against Escherichia coli. These hybrids showed improved gelation properties and bactericidal effects, indicating potential applications in biomedical materials .

Case Studies

- Antibacterial Activity : A study investigated the antibacterial effects of Fmoc-L-phenylalanine against various bacterial strains. Results indicated significant inhibition of Gram-positive bacteria while showing minimal effects on Gram-negative strains due to membrane permeability issues .

- Peptide Synthesis Optimization : Research focused on optimizing the synthesis conditions for peptides incorporating this compound revealed that varying reaction parameters could enhance yield and purity significantly. This optimization is crucial for producing peptides with desired biological functions .

特性

IUPAC Name |

(2S)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZKNNBERXWTJP-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。